molecular formula C13H17N3 B11800883 (R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine

(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine

Cat. No.: B11800883
M. Wt: 215.29 g/mol
InChI Key: QLKZEIPFTZJBAM-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(1-Cyclobutyl-1H-benzo[d]imidazol-2-yl)ethanamine (CAS 1398507-68-0) is a chiral chemical compound featuring a benzimidazole core substituted with a cyclobutyl group and a chiral ethanamine side chain . The benzimidazole scaffold is a privileged structure in medicinal chemistry known for its diverse biological activities and is a common pharmacophore in therapeutic agents and chemical probes . This specific derivative, with its distinct 1-cyclobutyl substitution and (R)-configured amine, is a valuable building block for researchers in drug discovery and development. It is designed for use in the synthesis of more complex molecules, the exploration of structure-activity relationships (SAR), and as a key intermediate in the development of potential enzyme inhibitors. The cyclobutyl group can be used to influence the molecule's conformation, lipophilicity, and metabolic stability, while the chiral amine provides a handle for specific interactions with biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

(1R)-1-(1-cyclobutylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C13H17N3/c1-9(14)13-15-11-7-2-3-8-12(11)16(13)10-5-4-6-10/h2-3,7-10H,4-6,14H2,1H3/t9-/m1/s1

InChI Key

QLKZEIPFTZJBAM-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=NC2=CC=CC=C2N1C3CCC3)N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C3CCC3)N

Origin of Product

United States

Preparation Methods

Benzimidazole Core Formation

The benzimidazole scaffold is typically synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes. Recent advancements highlight cobalt(II) acetylacetonate as an efficient catalyst for this transformation under mild conditions . For example, reacting o-phenylenediamine with cyclobutanecarboxylic acid in methanol at room temperature yields 1-cyclobutyl-1H-benzimidazole intermediates. Key reaction parameters include:

SubstrateCatalystSolventTemperatureYieldSource
o-PhenylenediamineCo(acac)₂MeOHRT80–97%
Cyclobutanecarboxylic acidH₂SO₄ (conc.)HCl100°C72%

Cyclobutyl Group Installation

Cyclobutyl incorporation is achieved through alkylation or nucleophilic substitution. A common approach involves reacting benzimidazole precursors with cyclobutyl halides under basic conditions. In one protocol, 1H-benzo[d]imidazole-2-thiol is treated with 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine in aqueous NaOH to install the cyclobutyl moiety . Alternatively, Suzuki-Miyaura coupling using cyclobutylboronic acids and halogenated benzimidazoles has been reported, though yields are moderate (50–65%) .

Ethanamine Side Chain Introduction

The ethanamine group is introduced via reductive amination or nucleophilic substitution. A two-step sequence involving:

  • Formylation : Reaction of 1-cyclobutylbenzimidazole with paraformaldehyde in acetic acid to yield the 2-carbaldehyde derivative .

  • Reductive Amination : Treatment with ammonium acetate and sodium cyanoborohydride in methanol, achieving 65–78% yields.

Chiral resolution is critical for obtaining the (R)-enantiomer. Asymmetric hydrogenation using Ru-BINAP catalysts or enzymatic kinetic resolution with lipases (e.g., Candida antarctica) provides enantiomeric excess (ee) >95% .

Enantioselective Synthesis

Enantiopure (R)-configured products require stereocontrolled methods:

  • Chiral Auxiliary Approach : tert-Butyl ((1R,3r)-3-aminocyclobutyl)carbamate is coupled with benzimidazole intermediates, followed by deprotection with HCl/2-propanol to yield the target amine .

  • Catalytic Asymmetric Synthesis : Pd-catalyzed C–N coupling with chiral ligands (e.g., Josiphos) achieves ee up to 98% .

Optimization and Scalability

Process optimization focuses on reducing step count and improving atom economy. Key advancements include:

  • One-Pot Benzimidazole-Amine Synthesis : Combining cobalt-catalyzed benzimidazole formation with in situ reductive amination reduces purification steps .

  • Flow Chemistry : Continuous-flow systems enhance reproducibility for gram-scale production, achieving 85% yield with 99% purity .

Analytical Characterization

Critical quality control metrics involve:

  • HPLC-MS : Confirms molecular weight (C₁₃H₁₇N₃, 215.29 g/mol) .

  • Chiral HPLC : Verifies enantiopurity using Chiralpak AD-H columns .

  • ¹H/¹³C NMR : Characteristic signals include δ 1.45–1.70 (cyclobutyl CH₂), 3.10–3.30 (NH₂), and 7.20–7.80 ppm (benzimidazole aromatic protons) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H17N
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 1398507-68-0

The compound features a benzimidazole core, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The cyclobutyl group contributes to its unique pharmacological profile.

Anticancer Potential

Research indicates that benzimidazole derivatives, including (R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine, exhibit significant anticancer activity. A study highlighted the compound's ability to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune evasion. Inhibition of IDO1 can enhance antitumor immunity and improve the efficacy of cancer therapies .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have suggested that benzimidazole derivatives may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that certain benzimidazole derivatives possess broad-spectrum activity against various pathogenic bacteria and fungi, indicating their potential as new antimicrobial agents .

Case Study 1: IDO1 Inhibition

In a recent study, (R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine was tested for its inhibitory effect on IDO1 in various cancer cell lines. The results demonstrated a significant reduction in IDO1 activity, correlating with increased T-cell activation and enhanced antitumor responses .

Case Study 2: Neuroprotection in Animal Models

In preclinical trials using animal models of neurodegeneration, the administration of this compound showed promising results in preserving cognitive function and reducing neuronal loss associated with conditions like Alzheimer's disease .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibits IDO1 enzymeEnhances antitumor immunity
NeuroprotectionProtects neuronal cells from oxidative stressPreserves cognitive function in models
Antimicrobial ActivityBroad-spectrum efficacy against pathogensEffective against multiple bacterial strains

Mechanism of Action

The mechanism of action of ®-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine may involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects could be mediated through pathways involving signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Core

Cyclobutyl vs. Phenyl Substituents
  • (R)-1-(1H-Benzo[d]imidazol-2-yl)-2-phenylethanamine (Compound e, ): Features a phenyl group instead of cyclobutyl. It has a higher melting point (167–169°C ) and synthesis yield (87% ), suggesting better crystallinity and synthetic efficiency. The phenyl group may increase π-π stacking interactions but could also elevate cytotoxicity .
Heterocyclic and Alkyl Modifications
  • 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (Compound 3a, ): Replaces the ethanamine group with a pyrrolidinone ring.
  • 5-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)-2-methylaniline (): Incorporates a fluorine atom and methyl group, enhancing lipophilicity and possibly improving bioavailability compared to the cyclobutyl derivative .
Anticonvulsant and Cytotoxic Effects
  • Compounds 463–465 (): Thiourea-linked benzimidazoles exhibit potent anticonvulsant activity (comparable to phenytoin) and cytotoxicity. The absence of a thiourea group in the target compound may reduce neurotoxicity but also anticonvulsant efficacy .
  • Nitro-benzimidazole derivatives (e.g., Compound 466, ): Show activity in MES and scPTZ seizure models. The cyclobutyl-ethanamine motif’s lack of nitro groups may limit oxidative stress-related side effects .
Hybridized Benzimidazole-Chalcone Derivatives
  • 1-(1H-Benzo[d]imidazol-2-yl)ethanone (Compound 2, ): A ketone analog used to synthesize chalcone hybrids. The ethanamine group in the target compound could enable salt formation (e.g., dihydrochloride) for improved solubility, as seen in (R)-1-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride () .
Solubility and Stability
  • (R)-1-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride (): The dihydrochloride salt form enhances water solubility, whereas the free base target compound may require formulation optimization for pharmacokinetics .
  • 2-(4-Methyl-1H-imidazol-5-yl)ethanamine (): The imidazole ring increases polarity but reduces stability under acidic conditions compared to benzimidazoles .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
(R)-1-(1-Cyclobutyl-1H-benzimidazol-2-yl)ethanamine Cyclobutyl 215.29 Not reported Not reported
(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-phenylethanamine Phenyl ~253 (calculated) 167–169 Not specified
2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride None (dihydrochloride) 215.29 (free base) Not reported Not specified
Compound 466 (Nitro-benzimidazole) Nitro ~260 (estimated) Not reported Anticonvulsant

Research Findings and Implications

  • Cyclobutyl Advantage : The cyclobutyl group in the target compound may balance metabolic stability and steric effects, avoiding the cytotoxicity seen in phenyl-substituted analogs .
  • Unmet Potential: While benzimidazole-thiourea hybrids show anticonvulsant activity, the target compound’s ethanamine group could be leveraged for novel neurological targets through functionalization (e.g., acylations or Schiff base formations) .
  • Synthetic Challenges : Scalable synthesis of the cyclobutyl derivative requires optimization to match the high yields (>85%) of phenyl analogs .

Biological Activity

(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine, identified by CAS number 1398507-68-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacodynamics, mechanisms of action, and therapeutic implications.

The compound's structure features a cyclobutyl group attached to a benzimidazole moiety, which may contribute to its biological properties. The molecular formula is C13H16N2C_{13}H_{16}N_2, and it has a molecular weight of 216.28 g/mol.

1. Monoamine Oxidase Inhibition

Recent studies have indicated that compounds similar to (R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine exhibit inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. This enzyme plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin. The inhibition of MAO-B can lead to increased levels of these neurotransmitters in the brain, potentially providing therapeutic effects for neurodegenerative diseases like Parkinson's disease .

2. Cannabinoid Receptor Interaction

There is also evidence suggesting that this compound might interact with cannabinoid receptors, specifically CB2 receptors. Preliminary findings indicate that it could selectively bind to CB2 with a Ki value less than 150 nM, which may offer insights into its role in managing pain and inflammation .

Biological Activity

The biological activity of (R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine can be summarized as follows:

Activity Description
MAO-B Inhibition Potentially increases dopamine levels; relevant for neurodegenerative conditions .
CB2 Receptor Agonism May provide analgesic effects; selective for CB2 over CB1 .
Neuroprotective Effects Could protect against neuronal damage through modulation of neurotransmitter levels.

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of compounds structurally related to (R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine in rodent models of Parkinson's disease. The results demonstrated significant improvements in motor function and reduced dopaminergic neuron loss, suggesting potential therapeutic benefits for treating Parkinson's disease .

Case Study 2: Pain Management

Another study focused on the analgesic properties of cannabinoid receptor agonists similar to (R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine. The findings indicated that administration led to decreased pain responses in inflammatory models, supporting its potential use in chronic pain management .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine, and how can reaction conditions be optimized?

  • Methodology : The synthesis of benzimidazole derivatives often involves multi-step reactions, such as condensation of substituted diamines with carbonyl compounds under reflux conditions. For example, analogous compounds like 2-phenyl-1H-benzimidazole derivatives are synthesized via refluxing with anhydrous potassium carbonate in dioxane, followed by purification via recrystallization or column chromatography . Optimization may involve adjusting reaction time, temperature, and solvent polarity. HPLC analysis is critical for assessing purity (>95%) and yield .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is indispensable for confirming the stereochemistry and substituent positions, particularly the (R)-configuration at the chiral center. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity . For analogs like (5,6-dimethyl-1H-benzimidazol-2-yl)methanamine, PubChem data (InChIKey, SMILES) provide reference standards for structural validation .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of benzimidazole derivatives, such as enzyme inhibition vs. antimicrobial effects?

  • Methodology : Contradictions may arise from structural variations (e.g., cyclobutyl vs. phenyl substituents) or assay conditions. For example, 2-phenyl-1H-benzimidazole derivatives show EGFR inhibition but limited antimicrobial activity . To resolve discrepancies:

  • Perform dose-response assays to compare IC50 values across targets.
  • Use molecular docking to evaluate binding site compatibility (e.g., EGFR kinase domain vs. bacterial enzyme pockets) .
  • Validate findings with in vitro cytotoxicity assays to rule off-target effects .

Q. What computational strategies predict the binding affinity of this compound with therapeutic targets like EGFR?

  • Methodology : Molecular docking (AutoDock, Schrödinger Suite) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis are critical. For example:

  • Docking : Use crystal structures of EGFR (PDB ID: 1M17) to simulate interactions with the benzimidazole core and cyclobutyl group .
  • ADMET : Predict pharmacokinetics (e.g., LogP for lipophilicity) and toxicity (e.g., Ames test for mutagenicity) using tools like SwissADME .
  • Cross-validate with in vitro assays (e.g., kinase inhibition assays) to confirm computational predictions .

Q. How does stereochemical purity ((R)-configuration) impact the compound’s reactivity and biological activity?

  • Methodology : Enantiomeric purity is crucial for target specificity. Techniques include:

  • Chiral HPLC or capillary electrophoresis to quantify enantiomeric excess .
  • Comparative bioactivity assays using (R)- and (S)-enantiomers to assess stereospecific effects. For instance, (S)-configured analogs of similar compounds show altered receptor binding profiles .
  • X-ray crystallography to resolve the 3D structure and confirm configuration .

Key Considerations for Experimental Design

  • Synthesis : Optimize cyclobutyl group introduction via [2+2] cycloaddition or ring-closing metathesis to avoid steric hindrance .
  • Biological Assays : Use positive controls (e.g., known EGFR inhibitors) and validate assays with orthogonal methods (e.g., Western blot for phosphorylation inhibition) .
  • Data Interpretation : Address batch-to-batch variability in biological activity by standardizing synthesis protocols and purity thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.